

Mab-SaS-IN-1 solubility and preparation for experimental use.

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Compound of Interest					
Compound Name:	Mab-SaS-IN-1				
Cat. No.:	B12385845	Get Quote			

Application Notes and Protocols: Mab-SaS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mab-SaS-IN-1 is a potent inhibitor of Salicylate Synthase (SaS) from Mycobacterium abscessus (Mab), a critical enzyme in the mycobactin biosynthesis pathway. This pathway is essential for iron acquisition by the bacterium, and its inhibition presents a promising therapeutic strategy against M. abscessus infections.[1][2][3][4] It is important to note that while "Mab" is a common abbreviation for monoclonal antibody, in the context of **Mab-SaS-IN-1**, it refers to Mycobacterium abscessus. **Mab-SaS-IN-1** is a small molecule inhibitor, not a monoclonal antibody.

These application notes provide detailed information on the solubility of **Mab-SaS-IN-1** and protocols for its preparation and use in experimental settings.

Data Presentation: Solubility of Mab-SaS-IN-1

The solubility of **Mab-SaS-IN-1** has been characterized in several common laboratory solvents. The following table summarizes the quantitative solubility data. Stock solutions should be prepared fresh for optimal performance, though short-term storage at -20°C is possible for some solvents.



Solvent	Molarity (mM)	Concentration (mg/mL)	Appearance	Notes
DMSO	100	31.93	Clear, colorless solution	Recommended for initial stock solution preparation.
Ethanol	25	7.98	Clear, colorless solution	Suitable for some cell-based assays.
PBS (pH 7.4)	<0.1	<0.03	Suspension/Insol uble	Not recommended for stock solution preparation.
Water	Insoluble	Insoluble	Suspension	Not soluble in aqueous solutions alone.

Note: The molecular weight of **Mab-SaS-IN-1** is assumed to be 319.26 g/mol, based on the identified potent inhibitor 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid.

Signaling Pathway: Mycobactin Biosynthesis

Mab-SaS is the initial and rate-limiting enzyme in the mycobactin biosynthesis pathway. It catalyzes the conversion of chorismate to salicylate, a precursor for mycobactin siderophores. These siderophores are crucial for scavenging iron from the host environment, which is essential for the survival and virulence of M. abscessus.[1][5][6] Inhibition of Mab-SaS disrupts this pathway, leading to iron starvation and subsequent attenuation of bacterial growth.





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Mycobactin biosynthesis pathway inhibition.

Experimental Protocols

Protocol 1: Preparation of Mab-SaS-IN-1 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Mab-SaS-IN-1 in DMSO.

Materials:

- Mab-SaS-IN-1 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- · Vortex mixer

Procedure:

- Equilibrate the **Mab-SaS-IN-1** vial to room temperature before opening.
- Weigh out the desired amount of Mab-SaS-IN-1 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 319.26 g/mol), weigh out 0.319 mg of the compound.
- Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 0.319 mg of compound, add 100 μL of DMSO.
- Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and colorless.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).



Protocol 2: In Vitro Mab-SaS Enzyme Inhibition Assay

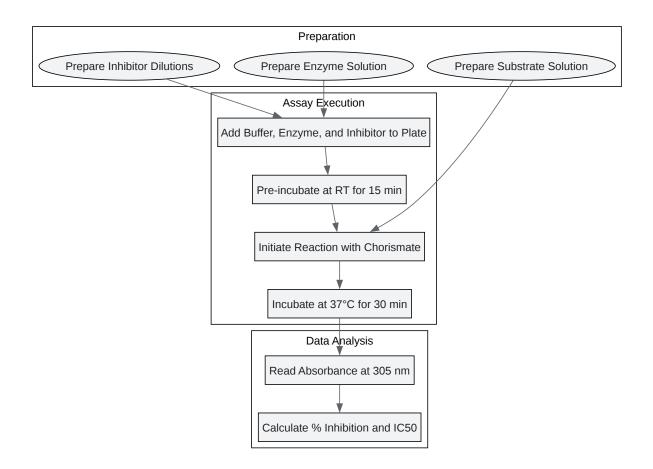
This protocol provides a general method for determining the inhibitory activity of **Mab-SaS-IN-1** against recombinant Mab-SaS enzyme. The assay measures the production of salicylate from chorismate.

Materials:

- Recombinant Mab-SaS enzyme
- Chorismate (substrate)
- Mab-SaS-IN-1 stock solution (prepared as in Protocol 1)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
- 96-well microplate (UV-transparent)
- Microplate reader capable of measuring absorbance at 305 nm

Experimental Workflow Diagram:





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Workflow for Mab-SaS enzyme inhibition assay.

Procedure:



Prepare Reagents:

- Prepare serial dilutions of the Mab-SaS-IN-1 stock solution in assay buffer to achieve the desired final concentrations in the assay.
- Dilute the recombinant Mab-SaS enzyme in assay buffer to the desired working concentration.
- Prepare a solution of chorismate in assay buffer.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay buffer
 - Diluted Mab-SaS-IN-1 or vehicle control (DMSO)
 - Diluted Mab-SaS enzyme
 - Include control wells:
 - No enzyme control: Assay buffer and substrate only.
 - No inhibitor control (vehicle): Assay buffer, enzyme, and DMSO.
- Pre-incubation:
 - Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Incubation:
 - Initiate the enzymatic reaction by adding the chorismate solution to all wells.
 - Incubate the plate at 37°C for 30 minutes.
- Measurement:



- Measure the absorbance of each well at 305 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of salicylate.
- Data Analysis:
 - Subtract the absorbance of the "no enzyme control" from all other readings.
 - Calculate the percent inhibition for each concentration of Mab-SaS-IN-1 using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of vehicle control well)] x 100
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

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